Ac-WEHD-CHO

Descripción general

Descripción

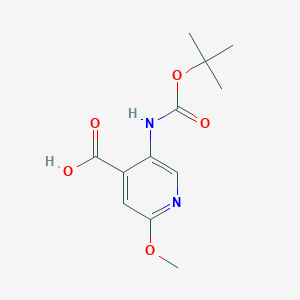

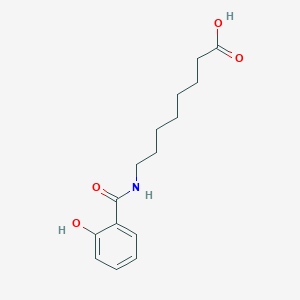

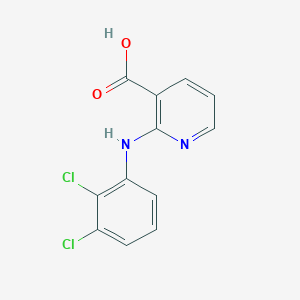

Ac-WEHD-CHO is a compound with the molecular formula C28H33N7O9 . It is also known by other names such as Ac-Trp-Glu-His-Asp-Aldehyde and Acetyl-tryptyl-glutamyl-histidyl-aspartal . It is an inhibitor of caspase-1, -4, -5, and -14 .

Synthesis Analysis

The synthesis of Ac-WEHD-CHO involves peptide aldehydes that contain the optimal tetrapeptide recognition motif for various caspases . These aldehydes display a wide range of selectivities and potencies against these enzymes .

Molecular Structure Analysis

The molecular weight of Ac-WEHD-CHO is 611.6 g/mol . Its IUPAC name is (4S)-4-[[ (2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-[[ (2S)-1-[[ (2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid .

Chemical Reactions Analysis

Ac-WEHD-CHO is a reversible aldehyde that is known to be very selective for caspase-1 . It has been used in studies to define a central role for these enzymes in inflammation and mammalian apoptosis .

Aplicaciones Científicas De Investigación

Caspase Inhibition

Ac-WEHD-CHO is known as a reversible, cell permeable inhibitor of caspase-1 and -5 . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis, pyroptosis, and necroptosis) and inflammation. By inhibiting these caspases, Ac-WEHD-CHO can be used to study the processes of cell death and inflammation in various research contexts.

Inflammation Research

The compound has been used in the design and application of a fluorogenic assay for monitoring inflammatory caspase activity . This allows researchers to study the role of caspases in inflammation and potentially develop new anti-inflammatory drugs.

Apoptosis Studies

Ac-WEHD-CHO also inhibits caspase-4 and -14 , which are involved in apoptosis, or programmed cell death. This makes it useful in studying the mechanisms of apoptosis, which is crucial in understanding many diseases, including cancer and neurodegenerative disorders.

Protease Specificity Determination

The compound has been used in a combinatorial approach for determining protease specificities . This is important in understanding the function of proteases in health and disease.

Mecanismo De Acción

Target of Action

Ac-WEHD-CHO is a peptide-based inhibitor that primarily targets the caspase family of cysteine proteases . Specifically, it inhibits caspase-1, -4, -5, and -14 . Caspases play a central role in inflammation and mammalian apoptosis .

Mode of Action

Ac-WEHD-CHO interacts with its targets (caspases) by forming favorable hydrophobic interactions in two separate hydrophobic regions of the binding site . The side chains of P4 Ile and Tyr form hydrophobic interactions with caspase-3 residues Trp206 and Trp214 within a non-polar pocket of the S4 subsite . These interactions of hydrophobic P4 residues are distinct from those for polar P4 Asp, which indicates the adaptability of caspase-3 for binding diverse P4 residues .

Biochemical Pathways

The caspase family of cysteine proteases, which includes 11 homologues of human origin, are important mediators of both inflammation, where they are involved in the production of several inflammatory cytokines, and apoptosis, where they participate in signaling and effector pathways . Ac-WEHD-CHO, as an inhibitor of certain caspases, can affect these biochemical pathways.

Pharmacokinetics

It is soluble in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The inhibition of caspases by Ac-WEHD-CHO can prevent the release of certain inflammatory cytokines and interfere with apoptosis . This can have various molecular and cellular effects, depending on the specific context and the cells involved.

Action Environment

The action, efficacy, and stability of Ac-WEHD-CHO can be influenced by various environmental factors. For instance, it is sensitive to air and light, and impurities can occur as a result of air oxidation or due to metabolism by microbes . Therefore, it is recommended to store the compound in a cool, dry place, protected from light .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N7O9/c1-15(37)32-22(8-16-11-30-20-5-3-2-4-19(16)20)28(44)34-21(6-7-24(38)39)26(42)35-23(9-17-12-29-14-31-17)27(43)33-18(13-36)10-25(40)41/h2-5,11-14,18,21-23,30H,6-10H2,1H3,(H,29,31)(H,32,37)(H,33,43)(H,34,44)(H,35,42)(H,38,39)(H,40,41)/t18-,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZYUXBVDPGGGX-QGQQZZQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N7O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action for Ac-WEHD-CHO in inhibiting caspases?

A1: Ac-WEHD-CHO acts as a reversible inhibitor of caspases. While not explicitly stated in the provided abstracts, peptide aldehydes like Ac-WEHD-CHO are known to interact with the catalytic cysteine residue within the active site of caspases. This interaction is thought to form a reversible hemiacetal or thiohemiacetal adduct, blocking the enzyme's ability to cleave its natural substrates [].

Q2: Have there been any studies investigating the structural basis for Ac-WEHD-CHO's interaction with caspases?

A3: While the provided abstracts don't directly address Ac-WEHD-CHO's structural interactions, research using similar peptide analogs has provided insights. For instance, studies using Ac-DEVD-CHO, a close analog, have shown that the Asp residue at the P4 position plays a significant role in binding to the S4 pocket of caspases like caspase-7 []. This suggests that the Trp residue (W) at the P4 position of Ac-WEHD-CHO might also significantly influence its binding affinity and selectivity for different caspases.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.